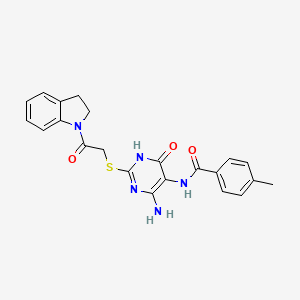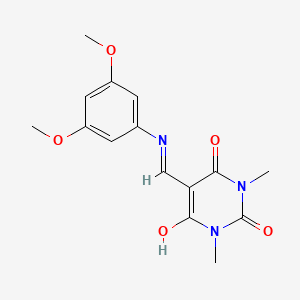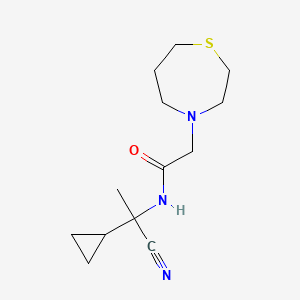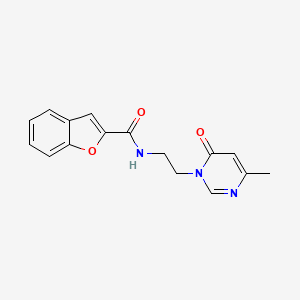![molecular formula C22H23ClN2O5 B2374561 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride CAS No. 1179366-72-3](/img/structure/B2374561.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The compound has a molecular formula ofC32H40N2O6 . It contains a piperazine ring, a benzodioxole group, and a benzofuran group. The exact structure can be determined using techniques such as NMR spectroscopy . Physical And Chemical Properties Analysis
The compound has a molecular weight of548.7 g/mol . It has 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass is 548.28863700 g/mol .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
BPPU has been evaluated for its anticonvulsant properties. In animal models, it demonstrated excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Additionally, in a pilocarpine-induced model of status epilepticus (SE), BPPU exhibited 50% protection at a dose of 100 mg/kg in rats. Mechanistic studies suggest that BPPU may influence GABAergic neurotransmission in the brain .
Antidepressant Activity
Apart from its anticonvulsant effects, BPPU also exhibits antidepressant activity. It performed well in forced swim tests (FST) and tail suspension tests (TST) in mice. Notably, BPPU did not exhibit significant toxicity, making it a potential candidate for mood disorder therapy .
Flavoring Agent
While not directly related to its pharmacological properties, BPPU is chemically synthesized and intended for use as a flavoring substance in specific food categories (excluding beverages) .
Antitumor Potential
In a study, BPPU derivatives were evaluated for their antitumor effects. Compound C27, a derivative of BPPU, induced apoptosis and caused cell cycle arrest (both S-phase and G2/M-phase) in HeLa cells. This suggests that BPPU derivatives could be developed as potential antitumor agents .
Chemical Synthesis and Characterization
BPPU derivatives have been synthesized and characterized. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were prepared by reacting chalcones with phenyl hydrazine. BPPU’s structural features contribute to its diverse applications .
Safety Profile
BPPU’s safety profile was studied in sub-acute toxicity rat models. At a dose of 100 mg/kg, administered orally for 14 days, BPPU did not exhibit significant toxicity .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact withdopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
Similar compounds have been reported to act asdopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.
Biochemical Pathways
Dopamine agonists generally influence thedopaminergic pathways in the brain, which are involved in motor control, reward, and several other functions .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Dopamine agonists generally result in increased dopaminergic activity in the brain, which can lead to improvements in motor control and mood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion .
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5.ClH/c1-26-18-4-2-3-16-12-20(29-21(16)18)22(25)24-9-7-23(8-10-24)13-15-5-6-17-19(11-15)28-14-27-17;/h2-6,11-12H,7-10,13-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAMOFRAMHUBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)




![4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2374490.png)


![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2374493.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)

![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)